molecular formula C27H34N2O2 B12929252 Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Cat. No.: B12929252
M. Wt: 418.6 g/mol
InChI Key: UETJCTYMISNGSC-DHIUTWEWSA-N
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Description

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound that features two oxazoline rings attached to a central methane carbon. The presence of the tert-butyl group and the phenyl ring in its structure suggests potential applications in asymmetric synthesis and catalysis. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The two oxazoline units are then coupled to a central methane carbon, often using a suitable linker or through direct coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazoline rings.

    Reduction: Reduction reactions could target the oxazoline rings or the phenyl groups.

    Substitution: Substitution reactions may occur at the phenyl rings or the oxazoline nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while reduction could lead to more saturated compounds.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: The chiral nature of the compound makes it useful in asymmetric synthesis, where it can act as a chiral ligand or catalyst.

    Catalysis: It may be used in various catalytic processes, particularly those requiring chiral catalysts.

Biology

    Biochemical Studies: The compound could be used in studies involving enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development:

Industry

    Material Science: Possible applications in the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism of action for Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane would depend on its specific application. In catalysis, it may interact with substrates through its oxazoline rings, facilitating reactions through chiral induction. The tert-butyl and phenyl groups may provide steric and electronic effects that enhance its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bis((S)-4-(4-methylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with a methyl group instead of a tert-butyl group.

    Bis((S)-4-(4-ethylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane provides unique steric hindrance and electronic effects, which can influence its reactivity and selectivity in various applications.

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

(4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1

InChI Key

UETJCTYMISNGSC-DHIUTWEWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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